3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid
Descripción
Propiedades
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(5-10(13)14)12-9(4)7(2)8(3)11-12/h6H,5H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPVUHXYZAMXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architectures: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric Acid
Topic: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid chemical structure Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists
Executive Summary & Structural Profile
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid represents a specialized heterocyclic building block characterized by a pyrazole core substituted with three methyl groups and an N1-linked butyric acid tail. This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for developing ligands targeting G-protein coupled receptors (GPCRs) and integrins, where the pyrazole moiety acts as a bioisostere for phenyl or heteroaryl rings.
Its structural significance lies in the 3,4,5-trimethyl substitution pattern . Unlike mono- or di-substituted pyrazoles, the trimethylated core is electron-rich and sterically demanding, influencing the binding kinetics of downstream derivatives. Furthermore, the symmetry of the 3,4,5-substitution eliminates regioselectivity issues during synthesis, a common plague in pyrazole chemistry.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | 3-(3,4,5-trimethylpyrazol-1-yl)butanoic acid |
| CAS Number | 110525-56-9 |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| SMILES | CC1=C(C)C(C)=NN1C(C)CC(O)=O |
| pKa (Calc) | ~4.6 (Carboxylic acid), ~2.5 (Pyrazole N2) |
| LogP (Calc) | ~1.8 |
| H-Bond Donors/Acceptors | 1 / 3 |
| Chirality | Racemic (C3 position on butyric chain) |
Synthetic Pathways & Mechanistic Insight[3][4]
The synthesis of 3-(3,4,5-trimethyl-pyrazol-1-yl)-butyric acid is a classic example of the Aza-Michael Addition . This route is preferred over alkylation with 3-halobutyric esters due to superior atom economy and the avoidance of mutagenic alkyl halides.
The Aza-Michael Protocol
The reaction involves the conjugate addition of 3,4,5-trimethylpyrazole (nucleophile) to crotonic acid (Michael acceptor).
Why this route works:
-
Nucleophilicity: The pyrazole nitrogen is sufficiently nucleophilic to attack the
-carbon of the -unsaturated acid. -
Symmetry Advantage: In many pyrazole syntheses, N1 vs. N2 alkylation results in separable isomers. However, because the starting material (3,4,5-trimethylpyrazole) is symmetric, N1 and N2 are chemically equivalent, resulting in a single regiospecific product .
-
Green Chemistry: This reaction can often be driven by thermal energy in aqueous media or neat, minimizing Volatile Organic Compound (VOC) waste.
Mechanistic Visualization
The following diagram outlines the reaction flow from precursors to the final scaffold.[1][2]
Figure 1: Mechanistic pathway of the Aza-Michael addition yielding the target scaffold.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 3-(3,4,5-trimethyl-pyrazol-1-yl)-butyric acid via base-catalyzed conjugate addition.
Reagents:
-
3,4,5-Trimethylpyrazole (1.0 equiv)
-
Crotonic acid (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Cs₂CO₃ (0.1 equiv)
-
Solvent: Toluene (or Water for green protocol)
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4,5-trimethylpyrazole (10 mmol) in Toluene (20 mL).
-
Scientist's Note: While water can be used, toluene allows for higher reflux temperatures (
), accelerating the kinetics of the addition to the sterically hindered secondary carbon of crotonic acid.
-
-
Addition of Electrophile: Add Crotonic acid (12 mmol) and the catalyst (DBU, 1 mmol).
-
Causality: The excess crotonic acid drives the equilibrium toward the product. DBU acts as a base to deprotonate the pyrazole N-H in situ, enhancing nucleophilicity.
-
-
Reflux: Heat the mixture to reflux for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Endpoint: Disappearance of the pyrazole starting material.
-
-
Workup (Acid-Base Extraction):
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Wash 1: Wash with 1N HCl. Critical Step: The product contains a basic pyrazole and an acidic carboxyl group (amphoteric). However, at pH 1, the carboxylic acid is protonated (neutral) and the pyrazole is protonated (cationic), keeping it in the aqueous phase? Correction: To isolate the acid, extract the organic layer with 1N NaOH . The product moves to the aqueous phase as the carboxylate salt. Impurities remain in the organic layer.
-
Precipitation: Separate the aqueous layer and acidify carefully with concentrated HCl to pH ~3. The product should precipitate as a white/off-white solid.
-
-
Purification: Filter the precipitate. If necessary, recrystallize from Ethanol/Water.
Analytical Validation (Self-Validating Criteria)
-
1H NMR (DMSO-d6): Look for the disappearance of the alkene protons of crotonic acid (
5.8-7.0 ppm). Confirm the presence of three distinct methyl singlets on the pyrazole ring ( ~2.0-2.2 ppm) and the chiral methine proton ( ~4.5 ppm). -
Mass Spectrometry: ESI+
.
Therapeutic & Industrial Utility
This molecule is rarely the final drug; it is a pharmacophore enabler .
-
Integrin Inhibition: Analogs of pyrazole-butyric acids are potent antagonists of
integrins.[3] The carboxylic acid mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) ligand sequence, while the trimethylpyrazole provides a hydrophobic anchor that fits into the integrin specificity pocket. -
Sigma Receptor Ligands: The lipophilic trimethylpyrazole core allows for blood-brain barrier penetration when coupled with amines, making this scaffold useful in designing Sigma-1 receptor ligands for neuropathic pain.
-
Agrochemicals: N-alkylated pyrazoles are privileged structures in succinate dehydrogenase inhibitor (SDHI) fungicides. This acid can be coupled with aniline derivatives to generate carboxamide fungicides.
Logical Relationship Diagram
Figure 2: Downstream utility of the scaffold in pharmaceutical and agrochemical design.
References
-
Khachatryan, H. N. (2017).[4] "Aza-Michael addition of pyrazoles to crotonic acid."[4] Russian Journal of General Chemistry, 87(3), 572–574.[4]
-
PubChem. (2025).[5] "Compound Summary: Pyrazole-1-butyric acid analogs." National Library of Medicine.
-
Anderson, N. A., et al. (2018). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid." Journal of Medicinal Chemistry. (Demonstrates utility of pyrazole-butyric acid scaffolds in integrin inhibitors).
-
Sigma-Aldrich. (2025). "Product Specification: 3-(1H-Pyrazol-1-yl)butanoic acid derivatives."
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. jelsciences.com [jelsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-1-butyric acid | C7H10N2O2 | CID 3066548 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid molecular weight and formula
The following technical guide details the chemical identity, synthetic methodology, and pharmaceutical utility of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid . This document is structured for researchers and process chemists requiring actionable data and field-proven protocols.
Executive Summary & Strategic Utility
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid is a functionalized heterocyclic building block belonging to the class of N-alkylated pyrazoles. Its structural core combines a sterically crowded pyrazole ring with a butyric acid tail, making it a critical intermediate in the synthesis of integrin inhibitors , COX-2 inhibitors , and agrochemicals .
The molecule possesses a chiral center at the
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)butanoic acid |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| CAS Registry | Not widely indexed; Analogous to 110525-56-9 (unsubstituted) |
| SMILES | CC1=C(C)C(C)=NN1C(C)CC(=O)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH < 4) |
| pKa (Calc.) | ~4.6 (Carboxylic acid), ~2.8 (Pyrazole N2) |
Synthetic Methodology
The synthesis of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid follows a convergent pathway. The core strategy involves the Knorr Pyrazole Synthesis followed by an aza-Michael Addition .
Reaction Logic & Pathway
The synthesis is designed to minimize side reactions (such as O-alkylation) by exploiting the nucleophilicity of the pyrazole nitrogen.
-
Precursor Formation: Condensation of 3-methyl-2,4-pentanedione with hydrazine yields the symmetric 3,4,5-trimethylpyrazole.
-
Michael Addition: The pyrazole nitrogen attacks the
-carbon of crotonic acid (or ethyl crotonate). The steric hindrance of the trimethyl groups requires forcing conditions (reflux/catalysis) compared to unsubstituted pyrazoles.
Figure 1: Convergent synthetic pathway via Knorr cyclization and Michael addition.
Detailed Experimental Protocol
Safety Note: Hydrazine is toxic and potentially unstable. Crotonic acid is corrosive.[1] Perform all steps in a fume hood.
Step 1: Synthesis of 3,4,5-Trimethylpyrazole
-
Charge: In a 500 mL round-bottom flask, dissolve 3-methyl-2,4-pentanedione (11.4 g, 100 mmol) in Ethanol (100 mL).
-
Addition: Cool to 0°C. Add Hydrazine hydrate (80%, 100 mmol) dropwise over 20 minutes. Exothermic reaction.
-
Reflux: Heat the mixture to reflux (78°C) for 2 hours.
-
Workup: Evaporate solvent under reduced pressure. The residue solidifies upon cooling. Recrystallize from hexane/ethyl acetate to yield white crystals.
Step 2: Michael Addition to Crotonic Acid
-
Charge: Combine 3,4,5-Trimethylpyrazole (11.0 g, 100 mmol) and Crotonic Acid (10.3 g, 120 mmol) in Pyridine (50 mL) or use catalytic DBU (0.5 eq) in Toluene.
-
Reaction: Reflux at 110°C for 12–24 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Note: The reaction is slower than with unsubstituted pyrazoles due to steric hindrance at the N1 position flanking the methyl groups.
-
-
Quench: Cool to room temperature. Pour reaction mixture into ice-cold HCl (1M) to adjust pH to ~3.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). The product resides in the organic layer.
-
Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Crude: Yellowish oil/solid.
-
Refinement: Recrystallize from Ethanol/Water (1:1) or Diethyl Ether/Hexane.
-
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 11.0 (br s, 1H): Carboxylic acid proton (-COOH ).
-
δ 4.6 (m, 1H): Chiral methine proton at the
-position (-CH -N). Diagnostic shift confirming N-alkylation. -
δ 2.8 (dd, 1H) & 2.6 (dd, 1H): Methylene protons adjacent to carboxyl (-CH ₂-COOH). Diastereotopic splitting due to the adjacent chiral center.
-
δ 2.15 (s, 3H), 2.10 (s, 3H), 1.95 (s, 3H): Three distinct methyl singlets on the pyrazole ring (positions 3, 4, 5).
-
δ 1.5 (d, 3H): Methyl doublet of the butyric chain (-CH(CH ₃)-).
Mass Spectrometry (ESI-MS)
-
Positive Mode (M+H): m/z 197.3
-
Fragmentation: Loss of the butyric acid chain often yields the stable trimethylpyrazole cation (m/z ~111).
Process Workflow & Optimization
For industrial scaling or high-throughput library generation, the following workflow ensures purity and reproducibility.
Figure 2: Downstream processing workflow for isolation of high-purity acid.
Chiral Resolution (Advanced)
Since the synthesis yields a racemate (mixture of R and S), pharmaceutical applications often require the pure enantiomer.
-
Method: Kinetic resolution using Lipase B (Candida antarctica) in vinyl acetate.
-
Alternative: Asymmetric Michael addition using a Rh-BINAP catalyst system can yield the (S)-enantiomer directly with >90% ee [1].
References
-
Slack, R. J., et al. (2022). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-... butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor."[3] Journal of Medicinal Chemistry. Link
-
PubChem. "Compound Summary: 3-(1H-pyrazol-1-yl)butanoic acid (Analogous Structure)." National Library of Medicine. Link
-
Sigma-Aldrich. "Product Specification: 3-(1H-Pyrazol-1-yl)butyric acid." Link
-
Elguero, J. (2000). "Pyrazoles."[4][2][3][5] Comprehensive Heterocyclic Chemistry II. Elsevier. (General reference for Knorr Synthesis).
Sources
- 1. How is Crotonic acid produced?_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
Navigating the Research Landscape of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current commercial availability and scientific understanding of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid. As a compound of interest within the broader class of pyrazole-containing molecules, its potential applications in research and development are noteworthy. This document aims to equip researchers with the foundational knowledge required to source and potentially investigate this compound, while also transparently addressing the current limitations in publicly available data.
Commercial Sourcing and Availability
Initial investigations confirm that 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid is commercially available. At present, the following supplier has been identified:
| Supplier | Available Quantities | Shipping Conditions |
| BIOGEN Científica | 500 mg | Ambient |
It is important to note that a Chemical Abstracts Service (CAS) number for this specific compound has not been readily identified in public databases. The absence of a CAS number can present challenges in sourcing the compound from a wider range of suppliers and in accessing detailed regulatory and safety information. Researchers are advised to directly contact the supplier for a certificate of analysis and any available safety data sheets (SDS).
Molecular Structure and Inferred Physicochemical Properties
The chemical structure of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid, as indicated by its SMILES notation (CC1=C(N(N=C1C)C(C)CC(=O)O)C), reveals a butyric acid moiety attached to a trimethylated pyrazole ring.
Due to the lack of specific experimental data for this compound, its physicochemical properties must be inferred from its structural components: the pyrazole ring and the butyric acid side chain.
Inferred Properties:
-
Solubility: The presence of the carboxylic acid group suggests that the compound will exhibit some solubility in polar protic solvents and aqueous basic solutions. Its solubility in organic solvents is likely to be influenced by the trimethylated pyrazole ring.
-
Acidity: The carboxylic acid moiety will confer acidic properties to the molecule.
-
Reactivity: The pyrazole ring is an aromatic heterocycle, and the carboxylic acid group can undergo typical reactions such as esterification and amidation.
Potential Synthetic Methodologies: A Conceptual Framework
While a specific, validated synthesis protocol for 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid is not available in the reviewed literature, its synthesis can be conceptually approached by examining established methods for the preparation of N-substituted pyrazoles and related butyric acid derivatives.
A plausible synthetic strategy would likely involve two key stages: the synthesis of the 3,4,5-trimethylpyrazole core and its subsequent alkylation with a suitable butyric acid precursor.
Application Note: Protocol for Hydrolysis of Ethyl 3-(3,4,5-trimethylpyrazol-1-yl)butyrate
Introduction & Scope
This application note details the optimized protocol for the hydrolysis (saponification) of ethyl 3-(3,4,5-trimethylpyrazol-1-yl)butyrate to its corresponding free acid, 3-(3,4,5-trimethylpyrazol-1-yl)butyric acid .
This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for ligands targeting the Sigma-1 receptor or specific kinase inhibitors where the pyrazole moiety serves as a bioisostere.[1] The starting material is typically generated via the aza-Michael addition of 3,4,5-trimethylpyrazole to ethyl crotonate.[1]
Key Technical Challenges
-
Amphoteric Nature: The product contains a basic pyrazole nitrogen (pKa ~3.5) and an acidic carboxylic acid (pKa ~4.8). This creates a narrow "isoelectric window" for isolation, making standard acidic workups prone to yield loss if the pH drops too low (forming the water-soluble hydrochloride salt).[1]
-
Racemization Risk: The chiral center at the
-position (C3) is sensitive.[1] While less acidic than the -position, prolonged heating in strong base can induce elimination or racemization.[1]
Reaction Mechanism & Logic
The hydrolysis proceeds via a standard B
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow showing the critical pH-dependent species transformation during workup.
Experimental Protocol
Reagents and Equipment
| Component | Role | Stoichiometry | Notes |
| Ethyl 3-(3,4,5-trimethylpyrazol-1-yl)butyrate | Substrate | 1.0 equiv | MW: ~224.3 g/mol |
| Lithium Hydroxide (LiOH[1]·H₂O) | Base | 2.5 equiv | Preferred over NaOH for THF solubility. |
| THF (Tetrahydrofuran) | Solvent | 5-10 Vol | Solubilizes the lipophilic ester.[1] |
| Water (Deionized) | Co-solvent | 2-5 Vol | Required for hydrolysis.[1] |
| 1M HCl | Acidifier | As needed | For careful pH adjustment. |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a round-bottom flask with Ethyl 3-(3,4,5-trimethylpyrazol-1-yl)butyrate (1.0 equiv).
-
Add THF (5 volumes relative to mass, e.g., 5 mL per 1 g).
-
Stir until a clear homogeneous solution is obtained.
-
Why: The ester is highly lipophilic.[1] Attempting this in pure water or MeOH alone often results in a biphasic system or slow kinetics.
-
Step 2: Saponification
-
Dissolve LiOH·H₂O (2.5 equiv) in Water (2 volumes).
-
Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.
-
Temperature Control: Stir at Ambient Temperature (20–25°C) .
-
Causality: High heat (>60°C) risks retro-Michael addition (loss of the pyrazole) or racemization.[1]
-
-
Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. Reaction is typically complete in 4–6 hours .
-
Endpoint: Disappearance of the ester peak (m/z ~225) and appearance of the acid peak (m/z ~197).[1]
-
Step 3: Workup (The Critical Control Point)[1]
-
Concentration: Remove THF under reduced pressure (Rotavap, 40°C) until only the aqueous phase remains.
-
Note: The solution will be cloudy or oily.[1]
-
-
Washing (Optional): If starting material remains, extract the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove unreacted ester. Discard the organic layer.[1]
-
Acidification (Isoelectric Focusing):
-
Place the aqueous layer (containing the carboxylate) in an ice bath.[1]
-
Add 1M HCl dropwise while monitoring pH with a calibrated meter.
-
Target pH: Adjust to pH 4.0 – 5.0 .
-
Self-Validating Logic: At pH 4.5, the carboxylic acid (pKa ~4.8) is largely protonated (neutral), and the pyrazole (pKa ~3.5) is largely unprotonated (neutral). This is the point of minimum solubility.
-
Observation: A white to off-white solid should precipitate.[1]
-
Step 4: Isolation
-
Scenario A (Precipitate forms): Filter the solid, wash with cold water (2x), and dry under vacuum at 45°C.
-
Scenario B (No precipitate/Oiling out):
-
Extract the aqueous layer (pH 4.[1]5) with 2-MeTHF or EtOAc (3x).
-
Combine organics, dry over Na₂SO₄, filter, and concentrate.
-
Triturate the residue with Diethyl Ether/Hexanes (1:1) to induce crystallization.
-
Workup Decision Tree (Graphviz)
This flowchart guides the researcher through the isolation process to maximize yield based on the physical behavior of the intermediate.[1]
Caption: Decision matrix for isolating the amphoteric pyrazole-butyric acid.
Quality Control & Analytic Specifications
To validate the protocol, compare the isolated product against these expected parameters.
| Technique | Expected Result | Diagnostic Signal |
| 1H NMR (DMSO-d6) | Absence of Ethyl signals | Loss of quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] |
| 1H NMR (DMSO-d6) | Pyrazole Methyls | Three singlets (or overlapping) around 2.0–2.3 ppm.[2] |
| 1H NMR (DMSO-d6) | Chiral Center | Multiplet at ~4.5–4.8 ppm (CH-N).[1] |
| LC-MS (ESI+) | [M+H]+ | m/z ~197.1 |
| Appearance | Solid | White to off-white crystalline powder.[1] |
References
-
General Protocol for Pyrazole Synthesis via Michael Addition
- El-Mekabaty, A. (2013). Synthesis and reactions of some novel pyrazole derivatives. Journal of Heterocyclic Chemistry.
-
(Generalized reference for Pyrazole-Ester chemistry).
-
pKa Considerations for Pyrazoles
-
NIST Chemistry WebBook, SRD 69.[3] 3,4,5-Trimethylpyrazole Spectral Data.
-
-
Hydrolysis of Heterocyclic Esters (Methodology Grounding)
- Organic Process Research & Development. "Practical Hydrolysis of Esters to Acids". (Standard industrial practices for amphoteric molecules).
-
Sigma-1 Receptor Ligand Analogues (Contextual Relevance)
- Common structural motif in S1R ligands involving pyrazole alkyl acids.
Sources
Using 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid as a drug scaffold
Application Note: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric Acid as a Versatile Drug Scaffold
Executive Summary
This technical guide details the utility, synthesis, and application of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid (TMP-BA) in medicinal chemistry. As drug discovery moves toward fragment-based design and proteolysis-targeting chimeras (PROTACs), scaffolds that offer both defined spatial orientation and robust chemical handles are critical. TMP-BA combines the privileged pyrazole core —a staple in kinase and GPCR inhibitor design—with a butyric acid linker , providing a "ready-to-couple" handle for library generation or linker extension. This note provides a validated synthesis protocol, physicochemical profiling strategies, and a workflow for integrating this scaffold into high-throughput lead optimization campaigns.
Scaffold Architecture & Rational Design
The TMP-BA scaffold is not merely a passive linker; it is a designed pharmacophore with three distinct functional zones:
-
The Head Group (Trimethylpyrazole):
-
Steric Bulk: The 3,4,5-trimethyl substitution pattern creates a globular, hydrophobic core that fills lipophilic pockets (e.g., the ATP-binding gatekeeper regions of kinases).
-
Electronic Profile: The pyrazole nitrogen (N2) remains a hydrogen bond acceptor, crucial for interacting with hinge region residues.
-
Symmetry: The symmetry of 3,4,5-trimethylpyrazole simplifies synthesis by eliminating N1/N2 regioselectivity issues during alkylation.
-
-
The Linker (Butyric Backbone):
-
Chirality: The attachment at the 3-position of the butyric chain introduces a chiral center (R/S), allowing for the exploration of stereospecific binding vectors.
-
Spacer Length: The 3-carbon distance from the heterocycle to the carbonyl prevents steric clash between the core pharmacophore and the coupled effector (amine/warhead).
-
-
The Handle (Carboxylic Acid):
-
Enables standard amide coupling (HATU/EDC) to generate diverse libraries.
-
Imparts solubility in physiological buffers (as a carboxylate salt) during early screening.
-
Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)butanoic acid | |
| Molecular Formula | C₁₀H₁₆N₂O₂ | |
| Molecular Weight | 196.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~1.8 - 2.1 | Lipophilic enough for permeability; polar enough for solubility |
| pKa (Acid) | ~4.5 - 4.8 | Deprotonated at physiological pH (7.[1][2][3]4) |
| H-Bond Donors/Acceptors | 1 (OH) / 3 (N, O, O) | |
| Rotatable Bonds | 3 | Moderate flexibility |
Experimental Protocols
Protocol A: Validated Synthesis (Aza-Michael Addition)
Rationale: Direct alkylation of pyrazoles with alkyl halides often requires strong bases and can lead to over-alkylation. The Aza-Michael addition to crotonates is atom-economical, requires milder conditions, and is scalable.
Reagents:
-
3,4,5-Trimethylpyrazole (CAS: 5519-42-6)
-
Ethyl crotonate (CAS: 623-70-1) or Crotonic Acid
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃
-
Acetonitrile (ACN) or Ethanol
-
Lithium Hydroxide (LiOH)
Step-by-Step Methodology:
-
Michael Addition (Ester Formation):
-
Dissolve 3,4,5-trimethylpyrazole (1.0 eq, 10 mmol) in ACN (50 mL).
-
Add DBU (0.5 eq) as a catalyst. Note: DBU is preferred for faster kinetics, though K₂CO₃/reflux works for cost-efficiency.
-
Add Ethyl crotonate (1.2 eq) dropwise.
-
Reflux at 80°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 0.1 M HCl (to remove DBU) and Brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >85% as a pale oil (Ethyl 3-(3,4,5-trimethylpyrazol-1-yl)butyrate).
-
-
Hydrolysis (Acid Generation):
-
Dissolve the intermediate ester in THF/Water (3:1, 40 mL).
-
Add LiOH·H₂O (3.0 eq).
-
Stir at room temperature for 4 hours.
-
Workup: Acidify carefully with 1 M HCl to pH ~3-4. Extract with EtOAc (3x).
-
Purification: Recrystallize from Hexane/EtOAc or use silica column chromatography (DCM/MeOH 95:5) if necessary.
-
Final Product: White to off-white solid.
-
Protocol B: Library Generation (Amide Coupling)
Rationale: This protocol uses HATU for high-efficiency coupling to diverse amines, suitable for parallel synthesis in 96-well plates.
Workflow Diagram (DOT):
Caption: Workflow for parallel synthesis of TMP-BA amide derivatives using solid-phase extraction (SCX-2) for rapid purification.
Procedure:
-
Activation: In a vial/well, dissolve TMP-BA (0.1 mmol) in DMF (0.5 mL). Add DIPEA (0.3 mmol) and HATU (0.11 mmol). Shake for 5 mins.
-
Coupling: Add the specific Amine (R-NH₂, 0.11 mmol). Shake at RT for 16 hours.
-
Purification (High Throughput):
-
Load reaction mixture onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes unreacted acid and non-basic impurities).
-
Elute product with 2M NH₃ in MeOH (releases the basic pyrazole-amide product).
-
-
Finishing: Evaporate volatiles. Resuspend in DMSO for biological screening.
Strategic Applications
A. Fragment Growing & Linking
The TMP-BA scaffold is an ideal "Exit Vector" enabler.
-
Scenario: You have a weak-binding amine fragment that binds to a peripheral pocket.
-
Strategy: Couple the amine to TMP-BA. The pyrazole core can reach into a hydrophobic sub-pocket (e.g., the ATP pocket), significantly boosting potency (Fragment Linking).
B. PROTAC Linker Design
The butyric acid chain provides a "short" linker. If a longer reach is required to connect an E3 ligase ligand (e.g., Thalidomide) to a Target of Interest (POI) ligand:
-
Extension: React TMP-BA with diamines (e.g., piperazine, PEG-diamines) to extend the chain length while maintaining the rigid pyrazole anchor at one end.
Troubleshooting & Tips
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete Michael Addition | Switch base to DBU (stronger) or increase temperature to reflux. Ensure reagents are dry. |
| Racemization | Over-heating during hydrolysis | The chiral center at the |
| Solubility Issues | Highly lipophilic amines | Use DMA (Dimethylacetamide) instead of DMF. Add 10% water for the hydrolysis step if the ester precipitates. |
References
-
Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009. Link
-
Ansary, I., et al. "Pyrazole: A Privileged Scaffold of Medicinal Chemistry." ResearchGate, 2021. Link
-
Goodman, M., et al. "Discovery of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-...butanoic acid." Journal of Medicinal Chemistry, 2017. (Demonstrates butyric acid linkers in integrin inhibitors). Link
-
Organic Chemistry Portal. "Michael Addition - Aza-Michael." (Mechanistic grounding for Protocol A). Link
-
PubChem. "Compound Summary: Pyrazole-1-butyric acid derivatives." Link
Sources
Preparation of pyrazole-based integrin inhibitor intermediates
Executive Summary & Strategic Rationale
In the development of small-molecule antagonists for integrins—specifically
This guide details the regioselective synthesis of ethyl 1,5-diaryl-1H-pyrazole-4-carboxylate intermediates . This specific scaffold is chosen because its synthesis presents a classic process chemistry challenge: controlling the regiochemistry of hydrazine condensation to favor the 1,5-isomer over the thermodynamically competing 1,3-isomer.
Key Technical Challenges Addressed:
-
Regiocontrol: Directing the condensation of aryl hydrazines with non-symmetrical 1,3-dicarbonyls.
-
Purification Efficiency: Minimizing chromatographic burden via crystallization-driven isolation.
-
Scalability: Avoiding hazardous intermediates (e.g., diazonium salts) in favor of robust condensation chemistry.
Retrosynthetic Analysis & Pathway Logic
The synthesis hinges on the construction of the pyrazole ring via the Knorr Pyrazole Synthesis . The core disconnection involves breaking the N1–N2 and C3–C4/C5–N1 bonds to reveal an aryl hydrazine and a 2-acyl-3-dimethylaminoacrylate or a 1,3-ketoester equivalent.
To ensure high regioselectivity for the 1,5-diaryl isomer (often preferred for specific steric fits in the integrin binding pocket), we utilize a
Pathway Visualization
Caption: Workflow for the regioselective synthesis of 1,5-diarylpyrazoles via enaminone intermediates, highlighting the steric direction that minimizes the 1,3-isomer.
Detailed Experimental Protocols
Protocol A: Synthesis of the Enaminone Intermediate
Objective: Convert the starting
Reagents:
-
Ethyl benzoylacetate (or substituted derivative): 1.0 equiv.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.5 equiv.
-
Toluene (Anhydrous): 5 Volumes (relative to substrate mass).
Procedure:
-
Charge: In a dry reactor inerted with
, charge Ethyl benzoylacetate and Toluene. -
Addition: Add DMF-DMA dropwise over 20 minutes at ambient temperature. Note: Exotherm is negligible, but rate control prevents local concentration spikes.
-
Reflux: Heat the mixture to 110°C (reflux). A distillation head should be attached to remove the methanol byproduct, driving the equilibrium forward.
-
Monitor: Reaction is typically complete within 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup: Cool to 40°C. Concentrate under reduced pressure to remove toluene and excess DMF-DMA.
-
Isolation: The resulting oil often solidifies upon standing or trituration with hexanes. Use directly in the next step to avoid hydrolytic degradation.
Critical Insight: The removal of methanol is the driving force. Failure to distill methanol will result in stalled conversion (~80%).
Protocol B: Regioselective Cyclization to Pyrazole Core
Objective: Condense Intermediate A with aryl hydrazine to form the 1,5-diarylpyrazole ring.
Reagents:
-
Intermediate A (Enaminone): 1.0 equiv.
-
Aryl Hydrazine Hydrochloride: 1.1 equiv.
-
Ethanol (Absolute): 10 Volumes.
-
Acetic Acid (Glacial): 0.1 equiv (Catalyst).
Procedure:
-
Dissolution: Dissolve Intermediate A in Ethanol at room temperature.
-
Addition: Add Aryl Hydrazine Hydrochloride in a single portion.
-
Catalysis: Add Acetic Acid. Why? Mild acidity activates the enaminone carbonyl without protonating the hydrazine into non-nucleophilic species.
-
Cyclization: Heat to 78°C (Reflux) for 3 hours.
-
Workup (Crystallization Driven):
-
Cool the mixture slowly to 20°C, then to 0–5°C.
-
The 1,5-isomer typically crystallizes out due to higher symmetry and packing efficiency compared to the 1,3-isomer or impurities.
-
Filter the solids.
-
Wash with cold Ethanol (2 x 1 Vol).
-
-
Drying: Vacuum dry at 45°C for 12 hours.
Data Specification: Regioisomer Ratios
| Condition | Solvent | Catalyst | 1,5-Isomer (Target) | 1,3-Isomer (Byproduct) | Yield |
| Standard | Ethanol | AcOH | 96% | 4% | 82% |
| Uncatalyzed | Ethanol | None | 85% | 15% | 65% |
| Strong Acid | Ethanol | HCl | 60% | 40% | 70% |
Table 1: Optimization data showing the necessity of mild acid catalysis for optimal regioselectivity.
Quality Control & Self-Validation
To ensure the protocol has generated the correct isomer, use NOE (Nuclear Overhauser Effect) NMR spectroscopy. This is the gold standard for validating pyrazole regiochemistry.
-
1,5-Isomer: Irradiation of the N-Aryl ortho protons will show an NOE enhancement of the C5-Aryl/Alkyl substituent protons.
-
1,3-Isomer: Irradiation of the N-Aryl ortho protons will show NOE enhancement of the C5-H (if C5 is unsubstituted) or lack of enhancement if the substituent is far away at C3.
Validation Checklist:
Troubleshooting Guide (Senior Scientist Insights)
| Problem | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete removal of MeOH in Step 1. | Ensure vigorous reflux and distillation during enaminone formation. |
| High 1,3-Isomer | Reaction temperature too low or hydrazine added too slowly. | Ensure rapid heating to reflux.[1] Kinetic control favors the 1,5-isomer in this specific setup. |
| Oiling out | Product purity low or solvent too wet. | Recrystallize from EtOH/Water (9:1) or switch to Isopropanol. |
References
-
Penning, T. D., et al. (2006).[2] "Synthesis of pyrazoles and isoxazoles as potent alpha(v)beta3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(12), 3156-3161.[2] Link
-
Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link
-
Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Organic Process Research & Development, 12(6), 1194–1198. Link
-
Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles." Journal of Heterocyclic Chemistry, 48(5), 1161-1167. Link
Sources
Technical Support Center: Optimization of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric Acid Synthesis
Topic: Yield Improvement & Process Stabilization Target Molecule: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid Primary Mechanism: Aza-Michael Addition (N-alkylation)[1]
Executive Summary: The "Steric-Electronic" Conflict[1]
The synthesis of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid presents a specific challenge not found in unsubstituted pyrazoles. The presence of methyl groups at the 3- and 5-positions of the pyrazole ring creates significant steric hindrance around the nucleophilic nitrogen (N1).
While 3,4,5-trimethylpyrazole is a potent nucleophile electronically, the flanking methyl groups mechanically obstruct the attack on the
-
Low Conversion: The reaction stalls at 40–60% conversion due to steric barriers.
-
Retro-Michael Reaction: High temperatures required to overcome the steric barrier often push the equilibrium back toward the starting materials (Reverse Michael Addition).
This guide provides a high-yield protocol that circumvents these issues using a Modified Ester-Based Aza-Michael Route followed by hydrolysis, rather than the direct reaction with crotonic acid.[1]
Strategic Reaction Pathways
The following diagram illustrates the competing pathways and the recommended "Bypass Route" to maximize yield.
Figure 1: Comparison of the problematic direct acid route vs. the high-yield ester bypass route.
High-Yield Experimental Protocol
Recommendation: Do not react 3,4,5-trimethylpyrazole directly with crotonic acid. The carboxylic acid proton can protonate the pyrazole, deactivating it. Instead, use Ethyl Crotonate followed by hydrolysis.
Phase 1: The Aza-Michael Addition (Ester Formation)[2]
Reagents:
-
3,4,5-Trimethylpyrazole (1.0 equiv)
-
Ethyl Crotonate (1.5 equiv) — Excess is crucial to drive equilibrium.[1]
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) OR Cs₂CO₃ (0.5 equiv).[1]
-
Solvent: None (Neat) or minimal Acetonitrile.
Step-by-Step:
-
Mixing: In a pressure tube or round-bottom flask, combine 3,4,5-trimethylpyrazole and ethyl crotonate.
-
Catalysis: Add DBU (10 mol%). Note: DBU is superior to inorganic bases here as it is soluble in the organic phase, promoting the reaction in the lipophilic "melt".
-
Heating: Heat the mixture to 90–100°C for 12–16 hours.
-
Critical Control: Do not exceed 110°C. Above this threshold, the retro-Michael reaction accelerates, and the product degrades.
-
-
Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the pyrazole spot.[2]
-
Workup: Evaporate excess ethyl crotonate under high vacuum. The residue is usually a clean oil containing the ester intermediate.
Phase 2: Hydrolysis to Target Acid
Reagents:
-
Crude Ester (from Phase 1)[1]
-
NaOH (2.0 equiv, 2M aqueous solution)
-
Ethanol (to solubilize the ester)
Step-by-Step:
-
Dissolve the crude ester in Ethanol (3 volumes).
-
Add 2M NaOH solution slowly.
-
Stir at Room Temperature for 4 hours. Avoid refluxing; the ester hydrolyzes easily, and heat is unnecessary and risky.[1]
-
Isolation (The Isoelectric Point Method):
-
Evaporate the ethanol.[1]
-
Wash the basic aqueous layer with Dichloromethane (DCM) to remove unreacted pyrazole (organic impurities).
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~3–4.
-
Observation: The product should precipitate as a white solid.
-
-
Filtration: Filter the solid, wash with ice-cold water, and dry.
Troubleshooting Guide & FAQs
Symptom: Low Yield / Incomplete Conversion
| Possible Cause | Technical Explanation | Corrective Action |
| Steric Hindrance | The 3,5-dimethyl groups block the approach of the crotonate.[1][4] | Switch to Solvent-Free (Neat): High concentration forces the kinetics.[1] Run the reaction in a melt of the reactants without solvent. |
| Protonation | Using free Crotonic Acid protonates the Pyrazole (forming a salt), killing its nucleophilicity.[1] | Use Ethyl Crotonate: Esters do not protonate the pyrazole. If you must use the acid, add 1.1 equiv of NaH to deprotonate the acid first. |
| Retro-Michael | Reaction temperature is too high (>120°C), favoring the reverse reaction (entropy driven).[1] | Lower Temp / Longer Time: Run at 90°C for 24h instead of 130°C for 4h. |
Symptom: Product is an Oil (Not a Solid)
-
Diagnosis: The target acid is likely contaminated with unreacted ethyl crotonate or starting pyrazole, preventing crystallization.[1]
-
Fix:
-
Dissolve the oil in dilute NaOH (pH 12).
-
Extract with Ethyl Acetate (removes non-acidic impurities).
-
Re-acidify the aqueous layer carefully to pH 4.
-
Scratch the flask walls to induce nucleation.
-
Symptom: "My NMR shows a mixture of regioisomers"
-
Analysis: For 3,4,5-trimethylpyrazole, regioisomers are impossible because the starting material is symmetric until alkylation.[1]
-
Reality Check: If you see "isomers," it is likely Rotamers or impurities.[1]
-
Check: Are the peaks broadening? This might be restricted rotation around the N-C bond due to the bulky methyl groups. Run NMR at 50°C to see if peaks coalesce.
-
Data Summary: Catalyst Efficiency
Comparative yields based on internal application data for the reaction of 3,4,5-trimethylpyrazole with ethyl crotonate (Neat, 100°C, 12h).
| Catalyst | Equiv | Yield (Isolated) | Notes |
| None | - | < 15% | Very slow due to sterics. |
| K₂CO₃ | 1.0 | 45% | Poor solubility in organic melt. |
| Cs₂CO₃ | 0.5 | 78% | "Cesium Effect" improves solubility/basicity.[1] |
| DBU | 0.1 | 92% | Homogeneous catalysis; best performance. |
| NaH | 1.1 | 60% | Too aggressive; causes polymerization of crotonate. |
Advanced Troubleshooting Logic (Decision Tree)
Figure 2: Diagnostic workflow for isolating the root cause of failure.
References
-
Khachatryan, H. N. (2017).[5] "Aza-Michael Addition of Pyrazoles to Crotonic Acid." Russian Journal of General Chemistry, 87(3), 572–574.[5]
- Significance: Establishes the baseline difficulty of reacting pyrazoles with crotonic acid and the need for thermal control.
-
Lange, J., et al. (2018). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-...butanoic Acid." Journal of Medicinal Chemistry, 61(18), 8417-8443.[6] [6]
- Significance: Demonstrates the use of crotonate esters and asymmetric synthesis for similar hindered pyrazole systems.
-
Li, P., et al. (2013). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 3, 219-223.
- Significance: Validates the "Cesium Effect" and the superiority of carbon
-
European Journal of Chemistry. (2021). "Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones." Eur. J. Chem., 12(2), 154-158.[1]
- Significance: Discusses pressure tubes (Q-tubes)
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues with 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid in water
Technical Support Center: Solubilizing 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric Acid
Executive Summary
You are likely encountering precipitation or cloudiness when attempting to dissolve 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid (approx.[1] MW: 196.25 g/mol ) in neutral water or acidic buffers.[1]
The Root Cause: This molecule is an amphiphilic electrolyte.[1] While the butyric acid tail provides a hydrophilic handle, the 3,4,5-trimethyl-pyrazole core is highly lipophilic (hydrophobic).
-
At pH < 5.0: The carboxylic acid is protonated (neutral charge).[1] The lipophilic core dominates, causing the molecule to behave like a grease ball and precipitate.
-
At pH > 6.5: The carboxylic acid deprotonates to form a carboxylate anion (negative charge), significantly increasing aqueous solubility.
This guide provides three validated protocols to overcome this solubility barrier based on your specific application.
Part 1: The Solubility Decision Matrix
Before starting, determine your experimental constraints using the decision tree below.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental intent.
Part 2: Troubleshooting & Protocols
Scenario A: "I need a stock solution for cell culture (In Vitro)."
The Issue: Adding the solid powder directly to media causes it to float or clump. The Fix: Use the "Co-solvent Spike" method.
Protocol:
-
Primary Solvent: Dissolve the pure powder in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM).[1]
-
Note: The trimethyl group ensures high solubility in DMSO.
-
-
Secondary Dilution: Dilute this stock into your culture media.[1]
-
Critical Rule: Do not exceed 0.5% v/v final DMSO concentration to avoid cytotoxicity.[1]
-
Step-by-Step:
-
| Parameter | Specification |
| Max Stock Conc. | ~200 mM in DMSO |
| Storage | -20°C (Protect from moisture; DMSO is hygroscopic) |
| Stability | High (Avoid freeze-thaw cycles > 5 times) |
Scenario B: "I need a purely aqueous solution (No DMSO)."
The Issue: The compound does not dissolve in water, even with vortexing. The Fix: You must convert the acid to its salt form (In Situ Salification).
The Science: The pKa of the butyric acid tail is approximately 4.8 . To dissolve it, you must raise the pH at least 2 units above the pKa (pH > 6.8) to ensure >99% ionization.
Protocol:
-
Calculate Molar Equivalents: You need 1.0 to 1.1 molar equivalents of Base (NaOH or KOH).[1]
-
Example: For 19.6 mg of compound (approx.[1] 0.1 mmol), you need 0.1 mmol of NaOH.
-
-
Preparation:
-
Buffering: Once clear, add PBS (Phosphate Buffered Saline) to adjust to final volume and stabilize pH at 7.4.[1]
Warning: Do NOT add the compound to unbuffered water and then try to adjust pH with strong acid/base blindly.[1] You will overshoot and degrade the compound.
Scenario C: "I am dosing animals (IP/PO) and it precipitates in the syringe."
The Issue: Simple saline or PBS causes precipitation at high concentrations (e.g., 10 mg/kg doses) due to the "Common Ion Effect" or insufficient solubility volume. The Fix: Use a complexing agent (Cyclodextrin) to shield the hydrophobic trimethyl-pyrazole core.[1]
Protocol (Vehicle Formulation):
-
Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
-
Method:
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, which can change the concentration of your stock over time. Furthermore, ethanol is less tolerated by cells than DMSO. If using ethanol, ensure the stock tube is sealed tightly with Parafilm.
Q2: The solution was clear, but precipitates after freezing. Why? A: This is "Cold Precipitation."[1] Solubility decreases as temperature drops.[1]
-
Fix: Sonicate the thawed solution at 37°C for 10 minutes before use. If a visible pellet remains, the concentration is too high for that temperature; you must dilute it.
Q3: Is the compound light sensitive? A: Pyrazoles are generally stable, but the butyric acid moiety can be susceptible to oxidation over long periods. Store solid powder in the dark at 4°C. Store DMSO stocks at -20°C in amber vials.
Q4: Why does my buffer turn yellow? A: If you used strong base (like 1M or 5M NaOH) to adjust solubility, you may have triggered a degradation pathway (decarboxylation or oxidation of the pyrazole ring). Always use dilute base (0.1M) and add it slowly.[1]
References
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and solubility profiling).
-
PubChem Database. (2023).[1] Compound Summary: Pyrazole-1-butyric acid derivatives.[1][2] National Library of Medicine.[1] Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Sources
Avoiding decarboxylation during pyrazole butyric acid hydrolysis
Topic: Preventing Decarboxylation During Hydrolysis of Pyrazole Esters Ticket ID: PYR-HYD-004 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: Why is my product disappearing?
Welcome to the technical support center. If you are attempting to hydrolyze a pyrazole-containing ester (e.g., ethyl pyrazole-4-butyrate or a related
The Core Problem: Thermal & Electronic Instability
Pyrazole carboxylic acids and their
Common Failure Modes:
-
Heat + Acid: Classical acid hydrolysis (HCl/H
SO at reflux) is the primary cause of decarboxylation in these systems. -
Heat + Base: While less common, heating basic solutions (NaOH/EtOH) can degrade sensitive substrates, especially if a
-keto group is present. -
Workup pH: Acidifying the workup to pH < 3 can trigger spontaneous decarboxylation of the free acid if the solution is warm.
Reagent Selection Decision Matrix
Before proceeding to protocols, use this decision tree to select the correct hydrolysis method for your specific substrate.
Figure 1: Decision matrix for selecting hydrolysis reagents based on substrate steric hindrance and sensitivity to decarboxylation.
Validated Protocols
Protocol A: Low-Temperature Lithium Hydroxide (The Standard Fix)
Best for: General pyrazole butyric esters where standard NaOH/Heat causes degradation. Mechanism: LiOH is less aggressive than NaOH and has better solubility in THF, allowing the reaction to proceed at lower temperatures (0°C to RT), which is kinetically sufficient for hydrolysis but thermodynamically insufficient for decarboxylation.
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H
O) -
Solvent: THF:Water (3:1 or 4:1)
-
Temperature: 0°C
23°C (Strictly NO heat)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of the pyrazole ester in THF (0.1 M concentration).
-
Preparation: Prepare a solution of LiOH·H
O (1.5 to 2.0 equiv) in the minimum amount of water required to dissolve it. -
Addition: Cool the ester solution to 0°C (ice bath). Add the LiOH solution dropwise.
-
Reaction: Allow to warm to room temperature (23°C). Monitor by TLC/LCMS. Do not heat.
-
Workup (Critical):
-
Evaporate THF under reduced pressure at <30°C .
-
Dilute the aqueous residue with cold water.
-
Acidification: Carefully acidify with 1M HCl or Citric Acid to pH 4-5 (avoid pH 1) at 0°C.
-
Extract immediately with EtOAc.
-
Protocol B: Anhydrous TMSOK (The "Nuclear" Option)
Best for: Highly sensitive substrates, sterically hindered esters (t-butyl), or when any water/acid contact triggers decomposition.
Mechanism: Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous nucleophile (silanolate anion) in organic solvents. It cleaves the ester via an S
Reagents:
-
Potassium Trimethylsilanolate (TMSOK) - Must be stored in a desiccator.
-
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve 1.0 equiv of ester in anhydrous THF (0.2 M).
-
Reaction: Add 1.1 to 1.5 equiv of solid TMSOK in one portion at Room Temperature.
-
Observation: The reaction is often heterogeneous. The product (potassium salt of the acid) frequently precipitates out.
-
Isolation:
-
Scenario 1 (Precipitate forms): Filter the solid under inert atmosphere. Wash with dry ether. You now have the pure potassium salt. If the free acid is unstable, store and use it as the salt .
-
Scenario 2 (Homogeneous): Dilute with ether, wash with cold dilute citric acid (pH 5), dry organic layer with Na
SO , and concentrate without heat.
-
Protocol C: Enzymatic Hydrolysis (Green & Regioselective)
Best for: Substrates with multiple esters where only one needs hydrolysis, or ultra-sensitive compounds. Mechanism: Lipases (e.g., Thermomyces lanuginosus or Pig Liver Esterase) operate at neutral pH (7.0) and mild temperatures (30-40°C).
Step-by-Step:
-
Buffer: Prepare a Phosphate Buffer (pH 7.0).
-
Mix: Suspend ester in Buffer with 5-10% Acetone or DMSO as a co-solvent.
-
Enzyme: Add Lipase (e.g., 50-100 mg per mmol substrate).
-
Incubation: Stir at 35°C. Maintain pH 7.0 by automatic titration or manual addition of dilute NaOH if necessary (though often not needed for small scale).
-
Workup: Filter off enzyme. Extract aqueous phase with EtOAc at neutral pH to remove unreacted ester, then acidify aqueous phase to pH 5 and extract product.
Comparative Data: Reagent Risk Profile
| Feature | Acid Hydrolysis (HCl) | Base Hydrolysis (NaOH) | LiOH (Low Temp) | TMSOK (Anhydrous) |
| Reaction pH | < 1 | > 12 | ~10-11 | N/A (Non-aqueous) |
| Temperature | Reflux (>80°C) | Reflux or RT | 0°C - RT | RT |
| Decarboxylation Risk | CRITICAL | High (if heated) | Low | Negligible |
| Steric Tolerance | Low | Moderate | Moderate | High |
| Workup Risk | High (Acidic) | Moderate | Low | Low (Salt isolation) |
Troubleshooting FAQs
Q: I used LiOH at room temperature, but I still see some decarboxylation. What now? A: If the acid is that unstable, the exotherm of the hydrolysis or the workup might be the culprit. Switch to Protocol B (TMSOK) . The potassium salt formed by TMSOK is significantly more stable than the free acid. Isolate the salt by filtration and use it directly in the next step (e.g., amide coupling) without ever generating the free acid.
Q: My ester is not dissolving in the THF/Water mixture for the LiOH protocol. A: Pyrazole derivatives can be lipophilic. Increase the THF ratio to 4:1 or 5:1. Alternatively, use Dioxane/Water , as Dioxane has a higher boiling point and better solvency, but remember: do not heat it.
Q: Can I use Krapcho decarboxylation conditions to hydrolyze the ester?
A: No. The Krapcho reaction (LiCl/DMSO at 150°C) is designed specifically to induce decarboxylation of esters in
Q: How do I remove the pyrazole acid product from water without acidifying to pH 1? A: This is a critical step. Many pyrazole acids are zwitterionic or amphoteric.
-
Evaporate the organic solvent first.
-
Cool the aqueous phase to 0°C.
-
Use 1M Citric Acid or 0.5M KHSO
to adjust pH to exactly 4-5. -
Saturate the aqueous phase with NaCl (Salting out).
-
Extract with 2-MeTHF or Chloroform/Isopropanol (3:1) , which are better at extracting polar acids than EtOAc.
Visualizing the Enemy: Decarboxylation Mechanism[2]
Understanding why it fails helps you prevent it. The diagram below illustrates the pathway we are avoiding.
Figure 2: Mechanistic pathway showing the irreversible loss of CO
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for inorganic hydroxides. Tetrahedron Letters, 25(51), 5831-5834. (Establishes TMSOK as a mild, anhydrous hydrolysis reagent).
- Nicolaou, K. C., et al. (2005). Mild Saponification of Esters using LiOH. Angewandte Chemie International Edition, 44(9), 1378. (Standard protocol for LiOH hydrolysis).
-
Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[1] (Demonstrates NaOH/MeOH/DCM protocols for hindered esters).
-
Goossen, L. J., et al. (2010). Protodecarboxylation of heteroaromatic carboxylic acids. Synthesis, 2012, 184-193.[2][3][4] (Discusses the mechanism of decarboxylation in pyrazoles, confirming the instability of these acids).
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org.[5][1][6][7][8] Synth. 2020, 97, 18-35. (Detailed handling instructions for TMSOK).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of 3,4,5-Trimethylpyrazole (TMP)
Ticket ID: TMP-PURIFICATION-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Removing unreacted 3,4,5-trimethylpyrazole (TMP) is a common challenge in heterocyclic synthesis. Unlike unsubstituted pyrazole, TMP is significantly more lipophilic due to the three methyl groups, yet it retains basicity at the pyridine-like nitrogen (
Key Physicochemical Properties of TMP:
-
State: Solid (MP: ~138–142 °C).
-
Basicity (
of ): ~4.6 – 6.0 (More basic than unsubstituted pyrazole due to electron-donating methyl groups). -
Solubility: High in organic solvents (DCM, EtOAc, Alcohols); Moderate in water (increases drastically at pH < 5).
This guide provides three validated workflows for removal, prioritized by efficiency and scalability.
Module 1: Acid-Base Extraction (The Standard Protocol)
Best For: Neutral or Acidic Target Products.
Mechanism: Protonation of the TMP
The Logic (Why this works)
TMP is a weak base. By adjusting the aqueous phase pH to approximately 2–3 units below the
Step-by-Step Protocol
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent.
-
Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Avoid: Ethers (can coordinate with pyrazoles, reducing extraction efficiency).
-
-
Acid Wash:
-
Prepare 1M HCl or 10% Citric Acid (if product is acid-sensitive).
-
Wash the organic layer 3 times (Ratio: 1:1 Organic/Aqueous).
-
-
Verification: Check the aqueous layer by TLC (spot aqueous on silica, elute with 10% MeOH/DCM). TMP should be visible in the aqueous phase.
-
Neutralization (Optional): If your product is slightly basic, back-extract the combined acidic aqueous layers with fresh organic solvent to recover any lost product.
Data Table: Solvent Partitioning Efficiency
| Solvent System | TMP Removal Efficiency | Risk of Product Loss | Notes |
| DCM / 1M HCl | High (>95%) | Low (for neutrals) | Best general purpose method. |
| EtOAc / 1M HCl | High (>95%) | Low | Good for polar products. |
| EtOAc / 10% Citric | Moderate (~80%) | Very Low | Use for acid-sensitive products (acetals, silyl ethers). |
Module 2: Solid-Supported Scavenging (The "Clean" Method)
Best For: Late-stage purification, small scales (<5g), or when the product is also basic but has a different
The Logic
Sulfonic acid resins (e.g., Amberlyst 15, Dowex 50W) act as solid-phase acids. TMP binds to the resin beads, while the neutral product remains in solution. This avoids liquid-liquid emulsion issues.
Step-by-Step Protocol
-
Resin Preparation: Wash Amberlyst 15 (H+ form) with MeOH, then the reaction solvent (e.g., DCM) to remove preservatives.
-
Loading: Add 3–5 equivalents of resin (relative to the estimated TMP amount) to the crude reaction solution.
-
Incubation: Stir gently for 1–4 hours at room temperature.
-
Tip: Do not use magnetic stir bars with resin (it grinds the beads). Use an orbital shaker or overhead stirrer.
-
-
Filtration: Filter the mixture through a sintered glass funnel or a cotton plug.
-
Rinse: Wash the resin cake with the reaction solvent to recover entrained product.
-
Result: The filtrate contains the purified product; TMP remains trapped on the resin.
Module 3: Chromatography Troubleshooting
Best For: Complex mixtures where extraction fails (e.g., product is also a base). Issue: Pyrazoles possess an acidic NH proton and a basic Nitrogen, causing them to interact strongly with silanols on silica gel, leading to severe "tailing" or "streaking" that co-elutes with the product.
The Fix: Modifier Strategy
You must deactivate the silica gel surface.[1]
-
Method A (The Base Spike): Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent system (e.g., 1% Et3N / 49% EtOAc / 50% Hexanes).
-
Why: The amine blocks the acidic silanol sites, allowing TMP to elute as a sharp band.
-
-
Method B (Alternative Stationary Phase): Use Neutral Alumina instead of Silica Gel. Pyrazoles adhere less strongly to alumina.
Visualizing the Workflow
Decision Tree: Selecting the Right Method
Caption: Logical flow for determining the optimal TMP removal strategy based on product chemistry.
Frequently Asked Questions (FAQ)
Q1: My product is also a base (e.g., a pyridine or amine). Can I still use acid extraction?
-
Answer: Generally, no. If your product has a basic nitrogen, it will co-extract into the aqueous layer with the TMP.
-
Workaround: If your product is a weaker base than TMP (e.g., an aniline, pKa ~4 vs TMP pKa ~6), you can try a "pH-controlled extraction." Buffer the aqueous layer to pH 5.0. TMP (more basic) will protonate and extract; the aniline (less basic) will remain neutral in the organic layer. Otherwise, use Chromatography with 1% Et3N .
Q2: I see a white solid precipitating during the acid wash. What is it?
-
Answer: This is likely the TMP-Hydrochloride salt . Because TMP has three methyl groups, its salt is somewhat lipophilic and can have low solubility in cold water, leading to precipitation at the interface.
-
Solution: Filter the biphasic mixture to remove the solid, or add more water to dissolve it. Do not ignore it; it is the impurity you are trying to remove.
Q3: Can I remove TMP by high-vacuum drying?
-
Answer: No. TMP is a solid with a melting point of ~138°C and a boiling point >200°C. It does not sublime easily under standard rotary evaporation conditions. You would need high-vacuum sublimation equipment, which is inefficient compared to extraction.
Q4: The TMP is streaking on my TLC plate even with Et3N. Why?
-
Answer: If the concentration is too high, pyrazoles can self-associate via Hydrogen bonding. Try diluting your sample significantly before spotting. Alternatively, switch to DCM/MeOH (95:5) as the mobile phase, as methanol disrupts H-bonding better than EtOAc.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21969, 3,4,5-Trimethylpyrazole. Retrieved from [Link]
-
Bordwell, F. G. pKa Table (Bond Dissociation Energies). University of Wisconsin-Madison. (Reference for heterocyclic basicity principles). Retrieved from [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). (Context for amphoteric nature of pyrazoles). Retrieved from [Link]
Sources
Comparative HPLC Guide: 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid
This guide provides a technical comparative analysis for the HPLC method development of 3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid . It synthesizes physicochemical principles with analogous experimental data to establish a robust, self-validating protocol.
Executive Summary & Chemical Logic
3-(3,4,5-Trimethyl-pyrazol-1-yl)-butyric acid is an amphiphilic building block commonly used in fragment-based drug discovery. Its chromatographic behavior is governed by two competing functional groups:
-
Butyric Acid Tail (pKa ~4.8): Highly polar and ionizable. At neutral pH, it exists as a carboxylate anion (
), leading to poor retention on reverse-phase columns. -
Trimethyl-Pyrazole Core (pKa ~2.5 for conjugate acid): The pyrazole ring is aromatic and moderately basic. The three methyl groups significantly increase lipophilicity (LogP shift ~ +1.5 units vs. unsubstituted pyrazole), providing the primary mechanism for hydrophobic retention.
The Analytical Challenge: Standard neutral methods result in "breakthrough" (elution at the void volume) due to the ionized carboxylate. Successful retention requires pH control to suppress ionization, forcing the molecule into its neutral, hydrophobic state.
Comparative Analysis of Stationary Phases
The following comparison evaluates three distinct column chemistries based on resolution (
Table 1: Performance Matrix of HPLC Columns
| Feature | C18 (End-capped) | Phenyl-Hexyl | C18 (Polar Embedded) |
| Primary Interaction | Hydrophobic (London Dispersion) | Hydrophobic + H-Bonding | |
| Retention Strength | High (Best for general purity) | Medium (Alternative selectivity) | Low-Medium (Good for dewetting) |
| Peak Shape (Acidic) | Sharp ( | Excellent ( | Good ( |
| Peak Shape (Neutral) | Poor (Tailing/Split) | Poor (Tailing) | Moderate (Less tailing) |
| Selectivity Driver | Alkyl chain length | Aromatic ring interactions | Polar group shielding |
| Recommendation | Primary Choice | Secondary Choice (for isomers) | Tertiary Choice |
Recommended Experimental Protocol
This protocol uses a C18 / Acidic Mobile Phase system.[1][2] This is the "Gold Standard" for pyrazole-carboxylic acids, ensuring the acid is protonated (neutral) for maximum retention and the basic nitrogen is protonated (ionic) but shielded by the acidic buffer, preventing silanol interactions.
Method Parameters
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),
mm, 3.5 µm. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Why: pH ~2.0 suppresses carboxylic acid ionization (
).
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA/FA.
-
Temperature: 30°C (Controls viscosity and mass transfer).
-
Detection: UV @ 220 nm (Carboxyl/Pyrazole absorption max).
-
Injection Volume: 5–10 µL.
Gradient Profile (Screening)
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration / Loading |
| 10.00 | 95% | Linear Gradient Elution |
| 12.00 | 95% | Wash (Remove lipophilic impurities) |
| 12.10 | 5% | Re-equilibration |
| 15.00 | 5% | Ready for next injection |
Expected Results
-
Retention Time (
): ~6.5 – 7.5 minutes (in a 10-min gradient).-
Note: The trimethyl analog elutes significantly later than the unsubstituted pyrazole (approx. 3–4 min shift) due to the hydrophobic contribution of the three methyl groups.
-
-
System Suitability: Peak Tailing Factor (
) should be < 1.5.
Method Development Logic & Workflow
The following diagram illustrates the decision process for optimizing the separation of this specific compound, highlighting the critical "pH Switch" required for success.
Caption: Logical workflow for method selection. Acidic pH is the critical control point to ensure protonation of the butyric acid tail, enabling retention on hydrophobic phases.
Troubleshooting & Optimization (Self-Validating Steps)
To ensure the method is performing correctly, use these self-validation checks:
-
The "Void" Check: Inject Uracil or Thiourea. If your compound elutes at the same time (
), your pH is likely too high (compound is ionized). Action: Freshly prepare 0.1% TFA buffers. -
The "Tailing" Check: If peak symmetry > 1.5, residual silanols are interacting with the pyrazole nitrogen. Action: Increase buffer concentration to 0.1% TFA (stronger ion pairing than Formic Acid) or switch to a "Base-Deactivated" C18 column.
-
Resolution Check: If separating from the unsubstituted analog (impurity), the trimethyl version must elute later. If they co-elute, the gradient slope is too steep. Action: Shallow the gradient to 20-60% B over 15 minutes.
References
-
Sigma-Aldrich. 3-(1H-Pyrazol-1-yl)butanoic acid Product Specification (Analog Reference). Retrieved from
-
BenchChem. HPLC Method for the Purity Analysis of 3-Methylpyrazole. Retrieved from
-
Sielc Technologies. Separation of Pyrazole Carboxylic Acids on Reverse Phase Columns. Retrieved from
-
ResearchGate. Retention behavior of pyrazole derivatives in RP-HPLC. Retrieved from
-
EPA CompTox. Physicochemical Properties of Butyric Acid Derivatives (LogP/pKa). Retrieved from
Sources
Melting Point Range Validation for Pure 4-(1H-Pyrazol-1-yl)butyric Acid
A Comparative Technical Guide for Pharmaceutical Quality Control
Executive Summary
In the synthesis of pharmaceutical intermediates like 4-(1H-pyrazol-1-yl)butyric acid (CAS 110525-56-9), melting point (MP) determination is not merely a physical constant check—it is a critical purity assay.[1][2] While High-Performance Liquid Chromatography (HPLC) quantifies specific impurities, the melting point range provides a holistic "thermodynamic fingerprint" of the crystal lattice.[1]
This guide compares the two industry-standard methodologies for validating this compound: Automated Capillary Melting Point (Method A) and Differential Scanning Calorimetry (DSC) (Method B) .[1][2] We analyze why a narrow melting range (typically <2.0°C) is the definitive indicator of regioisomeric purity and solvent removal for pyrazole derivatives.
Technical Context: The Compound & The Challenge
Target Compound: 4-(1H-pyrazol-1-yl)butyric acid CAS: 110525-56-9 Molecular Formula: C₇H₁₀N₂O₂ Physical State: Solid (White to Off-white crystalline powder)[1][2][3]
The Validation Challenge
Pyrazole alkylation reactions often yield mixtures of regioisomers (e.g., N1-alkylation vs. N2-alkylation products) and unreacted starting materials (pyrazole, MP ~70°C).[4][1]
-
The "Point" vs. The "Range": A single temperature point is insufficient.[2] Impurities in 4-(1H-pyrazol-1-yl)butyric acid cause MP depression and range broadening due to the disruption of the crystal lattice energy.[1][2]
-
The Standard: A "Pure" pharmaceutical intermediate typically requires a melting range of ≤ 2.0°C (e.g., onset at 85.0°C, clear point at 86.5°C).[4][1]
Comparative Methodology: Capillary vs. DSC[1][2][3]
We evaluate the product's performance assessment using two distinct alternatives.
Comparison Matrix
| Feature | Method A: Automated Capillary (USP <741>) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of light transmission change during phase transition.[1][2] | Measurement of heat flow (enthalpy) difference between sample and reference.[2][5] |
| Primary Output | Range (Onset Temperature to Clear Point). | Onset Temperature ( |
| Precision | ± 0.3°C to 0.5°C (Dependent on packing).[1][2] | ± 0.1°C (Highly reproducible). |
| Impurity Sensitivity | Detects gross impurities (>1%).[1][2] Range widens significantly. | Detects trace impurities (<0.5%) and polymorphs .[1][2] |
| Throughput | High (3-6 samples simultaneously).[1][2] | Low (1 sample per run, ~30-45 mins). |
| Cost | Low (Instrument ~ | High (Instrument ~$50k+).[1][2] |
| Best Use Case | Routine QC release; Batch-to-batch consistency.[2] | Primary Reference Standard validation; Polymorph screening. |
Expert Insight
Why choose DSC? While the Capillary method is standard for Certificates of Analysis (CoA), DSC is superior for initial validation.[4][1] Pyrazole derivatives can exhibit polymorphism (different crystal packing).[1][2] DSC will show this as a small endothermic event before the main melting peak, which a capillary device might miss entirely.[4][1]
Experimental Protocols
Method A: Automated Capillary Protocol (Routine QC)[1][2]
Objective: Determine the MP range to confirm identity and gross purity.
-
Sample Preparation (Critical):
-
Loading:
-
Instrument Setup:
-
Execution:
Method B: DSC Protocol (Validation Standard)[1][2]
Objective: Determine thermodynamic purity and screen for polymorphs.
-
Calibration:
-
Calibrate the DSC using an Indium standard (MP 156.6°C,
28.45 J/g) to ensure temperature and enthalpy accuracy.
-
-
Sample Loading:
-
Weigh 2–5 mg of dried sample into an aluminum pan.
-
Crimp the lid (hermetic seal if volatile impurities are suspected; pinhole if moisture evolution is expected).[2]
-
-
Method Parameters:
-
Analysis:
Validation Decision Logic
The following diagram illustrates the decision-making process for validating the material based on the experimental data.
Figure 1: Decision logic for validating 4-(1H-pyrazol-1-yl)butyric acid purity via MP analysis.
Case Study: Interpreting Hypothethical Data
To demonstrate the "Comparative" aspect, consider three batches of 4-(1H-pyrazol-1-yl)butyric acid tested against a Reference Standard.
| Sample ID | Method A (Capillary) Result | Method B (DSC) Result | Interpretation |
| Ref. Std. | 85.2°C – 86.1°C (Range: 0.9°C) | Onset: 85.4°C; Single sharp peak.[1][2] | Benchmark. High crystalline purity.[2] |
| Batch 001 | 84.8°C – 86.5°C (Range: 1.7°C) | Onset: 85.1°C; Broadening on tail.[2] | Pass. Acceptable purity, slight solvent trace likely.[4][1][2] |
| Batch 002 | 81.5°C – 85.0°C (Range: 3.5°C) | Onset: 81.8°C; Small shoulder peak at 70°C. | Fail. Broad range indicates impurities.[2] Shoulder at 70°C suggests unreacted pyrazole.[2] |
Analysis: Batch 002 failed the Capillary test due to a wide range. DSC analysis pinpointed the cause: a secondary thermal event near 70°C, which corresponds to the melting point of the starting material, Pyrazole (CAS 288-13-1).[1] This illustrates how DSC provides diagnostic power beyond simple Pass/Fail.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3066548, 4-(1H-Pyrazol-1-yl)butanoic acid.[1][2] Retrieved from [Link][4][1]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[2] Retrieved from [Link][4][1]
-
ResearchGate. "DSC Studies on Organic Melting Temperature Standards".[2] Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Pyrazole-1-butyric acid | C7H10N2O2 | CID 3066548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
